molecular formula C11H12O3 B2730413 5-Methylisochroman-1-carboxylic acid CAS No. 683222-15-3

5-Methylisochroman-1-carboxylic acid

Cat. No. B2730413
M. Wt: 192.214
InChI Key: WRHHZPGKCVNMEU-UHFFFAOYSA-N
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Patent
US09249127B2

Procedure details

The mixture of 2-(2-methylphenyl)ethanol (2 g), TFA (10 ml) and 2,2-dihydroxyacetic acid (1.5 g) was refluxed for 23 hrs and volatiles were evaporated. Separation method I yielded the title compound (2.6 g) as an off-white solid. Alternatively, sulphuric acid can be used in cyclization.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:10].[OH:11][CH:12]([OH:16])[C:13](O)=O>C(O)(C(F)(F)F)=O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][O:10][CH:13]2[C:12]([OH:16])=[O:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=CC=C1)CCO
Name
Quantity
1.5 g
Type
reactant
Smiles
OC(C(=O)O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 23 hrs
Duration
23 h
CUSTOM
Type
CUSTOM
Details
volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
Separation method I

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCOC(C2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.